molecular formula C21H19NO4S B6524069 ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate CAS No. 477567-64-9

ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate

Cat. No. B6524069
CAS RN: 477567-64-9
M. Wt: 381.4 g/mol
InChI Key: YMGVSXCXHPMWMG-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Enaminones, which are extremely stable species, form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds . They consolidate the ambident nucleophilicity of enamines and electrophilicity of enones .

Scientific Research Applications

Ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material for the synthesis of a variety of compounds, and as a catalyst in various reactions. It has also been used as a fluorescent probe for the detection of various biomolecules, and as a substrate for the synthesis of peptides and proteins. In addition, this compound has been used in the development of drugs for the treatment of cancer, diabetes, and other diseases.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate in laboratory experiments has several advantages. It is relatively inexpensive and widely available, and it is easy to synthesize. In addition, it is highly stable, and it can be used in a variety of reactions. However, there are also some limitations to its use in laboratory experiments. It is not soluble in water, and it may react with other compounds, making it difficult to purify.

Future Directions

The potential applications of ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate are still being explored. Possible future directions include its use as an anticancer drug, as an inhibitor of protein-protein interactions, and as a tool for studying the structure and function of proteins. In addition, further research could be conducted to investigate its potential use in the development of new drugs and therapies.

Synthesis Methods

Ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate can be synthesized using a variety of methods, including Wittig reaction, nucleophilic substitution reaction, and direct alkylation. The Wittig reaction involves the use of a phosphonium ylide to form a carbon-carbon bond between two molecules, while the nucleophilic substitution reaction involves the use of a nucleophile to replace an atom or group of atoms in a molecule. Direct alkylation involves the direct addition of an alkyl group to a molecule. The choice of method depends on the desired product and the availability of the necessary reagents.

properties

IUPAC Name

ethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-3-25-21(24)19-14(2)13-18(27-19)22-20(23)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGVSXCXHPMWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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